

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-iodophenol

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Compound of Interest

Compound Name: 3-Chloro-5-iodophenol

Cat. No.: B1424305

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This guide provides an in-depth analysis of the spectroscopic data for the compound **3-Chloro-5-iodophenol**. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction

3-Chloro-5-iodophenol (C₆H₄ClIO) is a halogenated aromatic compound with a molecular weight of 254.45 g/mol ^[1] Its structure, featuring a phenol ring substituted with both a chlorine and an iodine atom, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Accurate characterization of this compound is paramount for its effective use, and spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment. This guide will delve into the expected spectroscopic signature of **3-Chloro-5-iodophenol**.

Molecular Structure and Spectroscopic Overview

The structure of **3-Chloro-5-iodophenol** dictates its spectroscopic characteristics. The phenol group, the aromatic ring, and the halogen substituents each contribute unique signals in NMR, IR, and MS analyses. Understanding these contributions is key to interpreting the spectral data.

Caption: Chemical structure of **3-Chloro-5-iodophenol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-5-iodophenol**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Chloro-5-iodophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
- **Data Acquisition:** Record the spectrum at room temperature using a standard pulse program. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.0-6.0	Singlet (broad)	1H	OH
~7.2-7.4	Triplet (t)	1H	H-4
~7.0-7.2	Triplet (t)	1H	H-6
~6.8-7.0	Triplet (t)	1H	H-2

Interpretation:

The aromatic region of the ^1H NMR spectrum is expected to show three distinct signals for the three aromatic protons.

- The protons on the aromatic ring (H-2, H-4, and H-6) will appear as closely spaced multiplets, likely triplets or doublet of doublets, due to meta-coupling. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group.
- The phenolic proton (OH) will appear as a broad singlet. Its chemical shift can vary depending on the concentration and the solvent used.

¹³C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer.
- Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

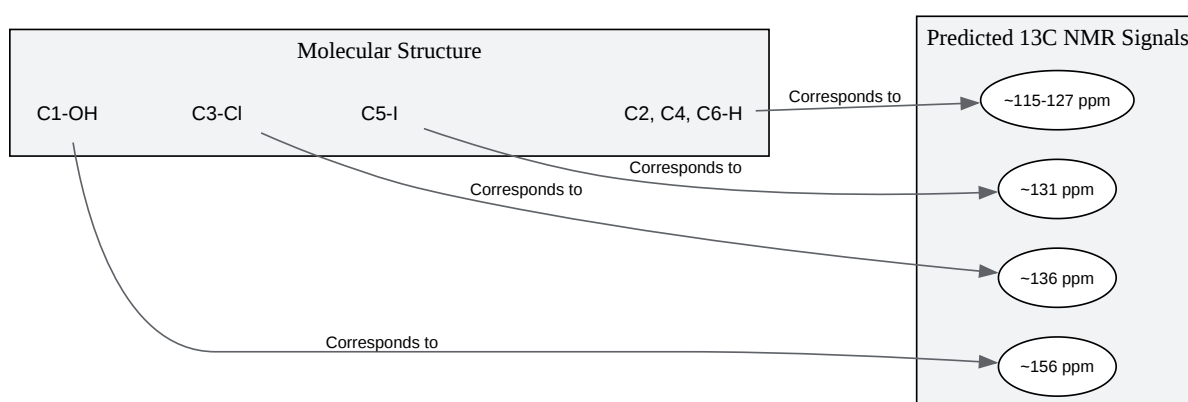
Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Assignment
~155-157	C-1 (C-OH)
~135-137	C-3 (C-Cl)
~130-132	C-5 (C-I)
~125-127	C-4
~120-122	C-6
~115-117	C-2

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

- The carbon attached to the hydroxyl group (C-1) will be the most deshielded aromatic carbon, appearing at the lowest field (~155-157 ppm).
- The carbons bonded to the halogens (C-3 and C-5) will also be significantly deshielded. The carbon attached to the more electronegative chlorine atom (C-3) is expected at a slightly higher chemical shift than the carbon attached to iodine (C-5).
- The remaining three carbons (C-2, C-4, and C-6) will appear at higher fields.



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Caption: Relationship between carbon atoms and their predicted ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Predicted IR Data:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3200-3600 (broad)	O-H stretch	Phenol
~3000-3100	C-H stretch (aromatic)	Aromatic Ring
~1550-1600	C=C stretch (aromatic)	Aromatic Ring
~1450-1500	C=C stretch (aromatic)	Aromatic Ring
~1150-1250	C-O stretch	Phenol
~1000-1100	C-H in-plane bend (aromatic)	Aromatic Ring
~700-850	C-H out-of-plane bend (aromatic)	Aromatic Ring
~600-800	C-Cl stretch	Chloro-aromatic
~500-600	C-I stretch	Iodo-aromatic

Interpretation:

- A broad and strong absorption band in the region of 3200-3600 cm^{-1} is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
- The sharp peaks between 3000 and 3100 cm^{-1} are due to the C-H stretching vibrations of the aromatic ring.
- The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm^{-1} region.
- The C-O stretching of the phenol will be observed in the 1150-1250 cm^{-1} range.

- The absorptions corresponding to the C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

- Sample Introduction:** The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
- Ionization:** Electron Ionization (EI) is a common technique for this type of molecule.
- Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrum Data (EI):

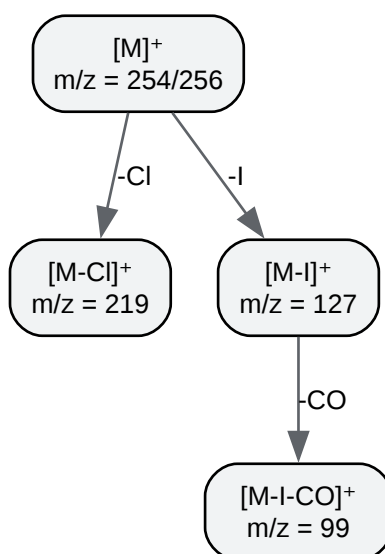
m/z	Interpretation
254/256	Molecular ion peak $[M]^+$ and $[M+2]^+$ due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes
219	$[M-\text{Cl}]^+$
127	$[M-\text{I}]^+$
99	$[M-\text{I}-\text{CO}]^+$
63	$[\text{C}_5\text{H}_3]^+$ fragment

Interpretation:

- The mass spectrum will show a molecular ion peak at m/z 254, corresponding to the molecular weight of **3-Chloro-5-iodophenol** with the ^{35}Cl isotope.
- A characteristic isotopic pattern for chlorine will be observed, with an $[M+2]^+$ peak at m/z 256 that is approximately one-third the intensity of the molecular ion peak, corresponding to the

^{37}Cl isotope.

- Common fragmentation pathways for halogenated phenols include the loss of the halogen atoms and the loss of carbon monoxide (CO) from the phenol ring.



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Caption: Predicted major fragmentation pathways for **3-Chloro-5-iodophenol** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **3-Chloro-5-iodophenol**, utilizing ^1H NMR, ^{13}C NMR, IR, and MS, provides a robust framework for its unequivocal identification. The predicted data presented in this guide, based on established principles of spectroscopy and comparison with related structures, offer a detailed roadmap for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical for its application in research and development.

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References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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